![molecular formula C14H12FNO3S2 B2550821 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 671765-46-1](/img/structure/B2550821.png)
2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Description
The compound is likely to be an organic molecule, given its composition of carbon, hydrogen, oxygen, sulfur, and fluorine atoms. It contains a thiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of a methylidene group (=CH2) indicates a carbon atom double-bonded to two hydrogen atoms .
Scientific Research Applications
Antitumor Activity
Research has shown that compounds structurally related to 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exhibit moderate antitumor activity against malignant tumor cells, with specific compounds demonstrating heightened sensitivity in certain cancer cell lines, such as the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). This suggests potential applications in developing antitumor agents targeting specific types of cancer.
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives, indicating their potential as antimicrobial agents. For instance, novel thiazolidinone and thiazoline derivatives have shown promising activities against a variety of pathogenic bacteria and fungi (Gouda et al., 2010). Another study found that fluorine-substituted spirosulfa drugs with thiazolidinone moieties exhibited good antimicrobial activities, suggesting their utility in developing new antibacterial and antifungal treatments (Makki et al., 2016).
Synthesis of Novel Materials
Research into the synthesis of novel materials has also been a significant application area for compounds related to this compound. For example, the synthesis of carbon dots with high fluorescence quantum yield has been achieved using organic fluorophores derived from related compounds, expanding their applications in various scientific fields (Shi et al., 2016). Furthermore, molecular engineering efforts have utilized organic sensitizers based on these compounds to achieve high incident photon to current conversion efficiency, demonstrating their potential in solar cell applications (Kim et al., 2006).
Environmental Chemistry Applications
In the context of environmental chemistry, derivatives of this compound have been explored for their corrosion inhibition properties, demonstrating their potential to protect mild steel in sulphuric acid, which is crucial for industrial applications (Ammal et al., 2018).
properties
IUPAC Name |
2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c1-2-10(13(18)19)16-12(17)11(21-14(16)20)7-8-4-3-5-9(15)6-8/h3-7,10H,2H2,1H3,(H,18,19)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJOXURVVVYNKG-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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